Potassium toluenesulfonate
Overview
Description
Potassium toluenesulfonate, also known as Potassium 4-methylbenzenesulfonate, is an organic compound with the molecular formula C7H7KO3S . It has an average mass of 210.292 Da and a monoisotopic mass of 209.975296 Da . It is used in various commercial applications and is known for its hydrotropic properties .
Synthesis Analysis
Potassium toluenesulfonate can be synthesized through an SN2 reaction. For instance, the reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate can be performed in a single 3 or 4-hour lab period, yielding a solid product . Another synthesis method involves the carboxylate group of an amino acid replacing p-toluenesulfonate to form the p-toluenesulfonate salt of the benzyl ester of the amino acid .Molecular Structure Analysis
The molecular structure of Potassium toluenesulfonate is similar to that of phenylsulfonate . The tosyl group, CH3C6H4SO2, is a key component of its structure .Chemical Reactions Analysis
Potassium toluenesulfonate can participate in various chemical reactions. For example, it can be used as an acid catalyst for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C . It can also undergo nucleophilic attack or elimination .Physical And Chemical Properties Analysis
Potassium toluenesulfonate is a solid compound with an average mass of 210.292 Da and a monoisotopic mass of 209.975296 Da . It has a specific gravity of 1.23 at 25°C, a density of 10.33 lbs/gal, a flash point of >250°F, and is completely soluble in water .Scientific Research Applications
Organic Synthesis Enhancements : Potassium toluenesulfonate is utilized in complex organic synthesis, specifically for the selective removal of phenolic and alcoholic silyl ethers. This methodology is significant in enhancing the efficiency of synthetic processes (Prakash, Saleh, & Blair, 1994).
Chemical Reaction Facilitation : It plays a role in the formation of 2-fluoroalka-1,3-dienes and difluoroolefins from β-fluoro-γ,δ-unsaturated p-toluenesulfonates, demonstrating its utility in chemical transformations (Hedhli & Baklouti, 1995).
Agricultural Research : Research on potassium in agriculture, including potassium toluenesulfonate, highlights the need for future research on potassium's role in soil, plant physiology, crop nutrition, and its impact on human and animal nutrition (Römheld & Kirkby, 2010).
Polymer-Supported Catalysis : Used as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers, showcasing its potential in catalytic processes within organic chemistry (Li & Ganesan, 1998).
Ionic Liquid Media Applications : Potassium toluenesulfonate assists in reactions within ionic liquids, indicating its versatility in alternative solvent systems (Kabalka, Venkataiah, & Dong, 2003).
Thermal and Solution Properties : Studies on the enthalpies of dilution of potassium toluenesulfonates contribute to understanding the thermal and solution behavior of these compounds, relevant in physical chemistry (Debevc, Pohar, & Vlachy, 1996).
Electrophysiological Research : Investigates the effects of potassium toluenesulfonate on membrane potential and ATPase activity in embryonic cells, providing insights into cellular physiology and biochemistry (Iaremkevich et al., 2010).
Bioelectronics Interface : Its use in bioelectronics for controlling cell density and morphology on conducting polymer surfaces, highlighting its role in the interface between biology and electronic materials (Wan et al., 2009).
properties
IUPAC Name |
potassium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKGUEZUGFJUEJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | Benzenesulfonic acid, 4-methyl-, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90884871 | |
Record name | Potassium p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16106-44-8 | |
Record name | Benzenesulfonic acid, 4-methyl-, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-methyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM TOLUENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX518O2S47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.